trans-2-(4-Methoxyphenyl)vinylboronic acid
Overview
Description
trans-2-(4-Methoxyphenyl)vinylboronic acid: is an organic compound with the molecular formula C9H11BO3 and a molecular weight of 177.99 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a vinyl group and a methoxyphenyl group. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methoxyphenyl)vinylboronic acid typically involves the reaction of 4-methoxyphenylacetylene with a boron reagent under specific conditions. One common method is the hydroboration-oxidation reaction, where the alkyne undergoes hydroboration followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Methoxyphenyl)vinylboronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: trans-2-(4-Methoxyphenyl)vinylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also employed in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of trans-2-(4-Methoxyphenyl)vinylboronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in this process include the palladium catalyst and the boronic acid functional group.
Comparison with Similar Compounds
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Fluorophenyl)vinylboronic acid
- trans-2-(4-Methylphenyl)vinylboronic acid
- 4-Vinylphenylboronic acid
Uniqueness: trans-2-(4-Methoxyphenyl)vinylboronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in chemical reactions. This functional group can also impact the compound’s solubility and stability, making it distinct from other similar boronic acids .
Properties
IUPAC Name |
[(E)-2-(4-methoxyphenyl)ethenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSBCAPDUJYMOQ-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)OC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)OC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249261 | |
Record name | [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72316-18-8 | |
Record name | [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72316-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601249261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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